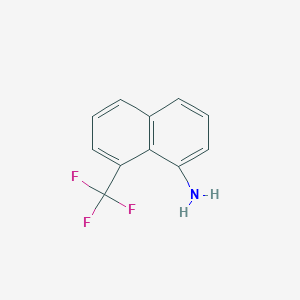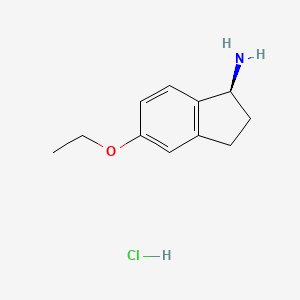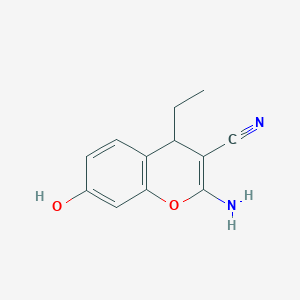
Ethyl 4-methylnaphthalene-1-carboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methylnaphthalene-1-carboximidate is an organic compound with the molecular formula C₁₄H₁₅NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester and a carboximidate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-methylnaphthalene-1-carboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. In this case, 4-methylnaphthalene-1-carbonitrile reacts with ethanol in the presence of hydrochloric acid to form the desired carboximidate ester . The reaction typically proceeds under mild conditions, with the nitrile being converted to the imidate hydrochloride salt, which is then neutralized to yield the free imidate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-methylnaphthalene-1-carboximidate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Aminolysis: Reaction with amines to form amidines.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base.
Aminolysis: Requires the use of primary or secondary amines under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 4-methylnaphthalene-1-carboxylic acid and ethanol.
Aminolysis: Corresponding amidine derivatives.
Oxidation: 4-methylnaphthalene-1-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-methylnaphthalene-1-carboximidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-methylnaphthalene-1-carboximidate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as amines and alcohols. Its biological activity may be attributed to its ability to interact with cellular components, potentially disrupting normal cellular functions and leading to therapeutic effects .
Comparación Con Compuestos Similares
Ethyl 4-methylnaphthalene-1-carboximidate can be compared with other carboximidate derivatives, such as:
- Mthis compound
- Ethyl 1-naphthalenecarboximidate
- Ethyl 2-naphthalenecarboximidate
These compounds share similar chemical structures but differ in the position of the substituents on the naphthalene ring. This compound is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
887591-87-9 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
ethyl 4-methylnaphthalene-1-carboximidate |
InChI |
InChI=1S/C14H15NO/c1-3-16-14(15)13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9,15H,3H2,1-2H3 |
Clave InChI |
VQRUMVLHUJTUSD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)C1=CC=C(C2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone](/img/structure/B11889727.png)
![1-Methyl-3',6'-dihydrospiro[indoline-3,2'-pyran]-2-one](/img/structure/B11889734.png)





![4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B11889766.png)
![8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine](/img/structure/B11889787.png)

![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11889807.png)


